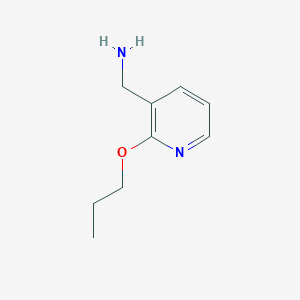

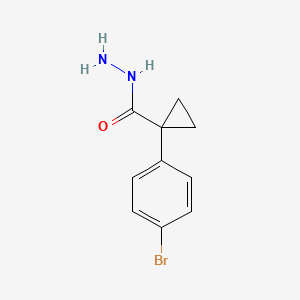

![molecular formula C9H16N2 B1517523 3-[(Cyclopentylmethyl)amino]propanenitrile CAS No. 1087717-80-3](/img/structure/B1517523.png)

3-[(Cyclopentylmethyl)amino]propanenitrile

Overview

Description

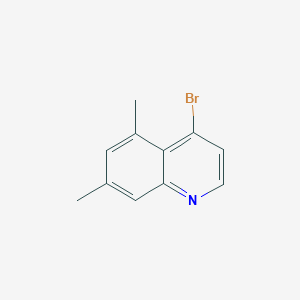

3-[(Cyclopentylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C9H16N2 . It has a molecular weight of 152.24 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-[(Cyclopentylmethyl)amino]propanenitrile is 1S/C9H16N2/c10-6-3-7-11-8-9-4-1-2-5-9/h9,11H,1-5,7-8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

3-[(Cyclopentylmethyl)amino]propanenitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Organic Synthesis and Catalysis

"3-[(Cyclopentylmethyl)amino]propanenitrile" and related compounds are significant in the synthesis of complex organic molecules. For instance, α-aminonitriles , which are structurally related to "3-[(Cyclopentylmethyl)amino]propanenitrile", are synthesized via a one-pot three-component condensation involving aldehydes, amines, and trimethylsilyl cyanide. This process utilizes silica-bonded N-propylpiperazine sulfamic acid as a recyclable catalyst at room temperature, showcasing the compound's versatility as a synthetic intermediate in organic chemistry (Rahi, Baghernejad, & Niknam, 2012).

Environmental Applications

The degradation of nitriles, including compounds similar to "3-[(Cyclopentylmethyl)amino]propanenitrile", has been studied in the context of environmental chemistry. For example, the degradation of 3,3'-iminobis-propanenitrile was investigated using the Fe(0)/GAC micro-electrolysis system, demonstrating the potential for using such systems in treating nitrile pollutants in water. This research highlights the environmental relevance of understanding the behavior of nitrile compounds in aqueous solutions (Lai et al., 2013).

Theoretical Studies and Chemical Properties

Theoretical studies have also been conducted on nitriles to understand their intramolecular interactions, hydrogen bonds, and anomeric effects. Such studies offer insights into the fundamental properties of nitriles, which can inform their practical applications in synthesis and catalysis. For instance, an ab initio study of 3-amino-propanenitrile among other nitriles explored these compounds' stabilities and geometrical trends, shedding light on their chemical behavior and potential applications in synthesis and material science (Fernández, Vázquez, & Ríos, 1992).

Advanced Materials and Surface Functionalization

Research on aminosilanes, which share functional groups with "3-[(Cyclopentylmethyl)amino]propanenitrile", focuses on their use to functionalize silica surfaces. This work is pivotal for developing advanced materials with tailored surface properties, indicating the broad applicability of amino-functionalized compounds in materials science (Smith & Chen, 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . This suggests that the compound may be corrosive and harmful if swallowed or in contact with skin. It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name |

3-(cyclopentylmethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c10-6-3-7-11-8-9-4-1-2-5-9/h9,11H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETQOWSGSNAIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentylmethyl)amino]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)